molecular formula C12H12BrFN2O2 B2585851 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1376365-58-0

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No. B2585851
CAS RN: 1376365-58-0
M. Wt: 315.142
InChI Key: GYQSDWUZRLUOGQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFE-1224 and is a derivative of benzamide. In

Scientific Research Applications

1. Radiolabeling and Imaging Applications

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide and related compounds have been utilized in radiolabeling for imaging purposes. For example, the synthesis of 18F-labeled insulin using a methodology involving the displacement of a bromide group of 4-(bromomethyl)-benzoylamine intermediates demonstrates a practical application in medical imaging, specifically positron emission tomography (PET) (Shai et al., 1989). This approach allows for the visualization of biological processes in vivo, aiding in disease diagnosis and treatment monitoring.

2. Chemical Synthesis and Material Science

Compounds related to 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide have been synthesized and characterized for various applications in material science. For instance, Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives have been synthesized, providing insights into their potential utility in material science and coordination chemistry (Binzet et al., 2009).

3. Development of Novel Polymers

Research has also explored the use of similar compounds in the development of new polymers. For example, Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index has been prepared, demonstrating potential applications in novel polymer synthesis and material engineering (Ohshimizu et al., 2007).

4. Antimalarial Research

In the field of medicinal chemistry, derivatives of bromo-benzothiophene carboxamide, which are structurally related to 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide, have been investigated as potential antimalarial agents. These studies have shown promise for the development of potent antimalarials, highlighting the therapeutic potential of these compounds (Banerjee et al., 2011).

Mechanism of Action

The mechanism of action of “4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide” is not clear from the available data. It’s possible that it could act as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSDWUZRLUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide

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